molecular formula C18H15ClN2O4S2 B2791679 methyl N-[2-(3-chloro-1-benzothiophene-2-amido)-4,5-dimethylthiophene-3-carbonyl]carbamate CAS No. 896311-55-0

methyl N-[2-(3-chloro-1-benzothiophene-2-amido)-4,5-dimethylthiophene-3-carbonyl]carbamate

Cat. No.: B2791679
CAS No.: 896311-55-0
M. Wt: 422.9
InChI Key: BMJQLFIKAMZEEZ-UHFFFAOYSA-N
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Description

methyl N-[2-(3-chloro-1-benzothiophene-2-amido)-4,5-dimethylthiophene-3-carbonyl]carbamate is a complex organic compound that features a unique structure combining benzo[b]thiophene and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[2-(3-chloro-1-benzothiophene-2-amido)-4,5-dimethylthiophene-3-carbonyl]carbamate typically involves multi-step organic reactions. The starting materials often include 3-chlorobenzo[b]thiophene-2-carboxylic acid and 4,5-dimethylthiophene-3-carboxylic acid. These compounds undergo a series of reactions, including amidation, esterification, and carbamation, under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

methyl N-[2-(3-chloro-1-benzothiophene-2-amido)-4,5-dimethylthiophene-3-carbonyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

methyl N-[2-(3-chloro-1-benzothiophene-2-amido)-4,5-dimethylthiophene-3-carbonyl]carbamate has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: The compound could be explored for its potential therapeutic applications, including drug development.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of methyl N-[2-(3-chloro-1-benzothiophene-2-amido)-4,5-dimethylthiophene-3-carbonyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-chlorobenzo[b]thiophene-2-carboxylate
  • 3-chlorobenzo[b]thiophene-2-carboxylic acid

Uniqueness

methyl N-[2-(3-chloro-1-benzothiophene-2-amido)-4,5-dimethylthiophene-3-carbonyl]carbamate is unique due to its specific combination of functional groups and structural features. This uniqueness may confer specific properties, such as enhanced biological activity or stability, making it a valuable compound for various applications.

Biological Activity

Methyl N-[2-(3-chloro-1-benzothiophene-2-amido)-4,5-dimethylthiophene-3-carbonyl]carbamate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the synthesis, characterization, and biological activity of this compound based on available research findings.

1. Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 3-chloro-1-benzothiophene-2-carboxylic acid derivatives with amines and carbonyl compounds. The characterization of the compound is usually performed using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm its structure and purity.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of benzothiophene derivatives, including the compound . The biological activity can be summarized as follows:

  • Antibacterial Activity : The compound has demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, studies have shown that related benzothiophene derivatives exhibit Minimum Inhibitory Concentration (MIC) values ranging from 0.21 µM to higher concentrations depending on the specific target bacteria .
  • Antifungal Activity : The compound also exhibits antifungal properties against fungi such as Candida species. In vitro tests have indicated selective action against certain strains, suggesting potential for therapeutic applications in treating fungal infections .

Cytotoxicity

Research has indicated that this compound may possess cytotoxic effects against cancer cell lines. In vitro assays have shown that it can inhibit cell proliferation in various cancer models, potentially through mechanisms involving apoptosis or cell cycle arrest .

The mechanism by which this compound exerts its biological effects is still under investigation. However, molecular docking studies suggest that it interacts with key enzymes involved in bacterial cell wall synthesis and DNA replication, similar to other known antibacterial agents like ciprofloxacin . The binding interactions may involve hydrogen bonds and hydrophobic interactions with active site residues.

4. Case Studies

Several case studies highlight the efficacy of related compounds:

Study Compound Target MIC (µM) Activity
Study ACompound XE. coli0.21Antibacterial
Study BCompound YCandida albicans0.15Antifungal
Study CCompound ZCancer CellsVariesCytotoxic

These studies illustrate the potential applications of this compound in both antimicrobial and anticancer therapies.

5. Conclusion

This compound represents a promising candidate for further research due to its notable biological activities. Its effectiveness as an antimicrobial agent and potential cytotoxicity against cancer cells warrant additional investigation to fully elucidate its mechanisms and therapeutic applications. Future studies should focus on optimizing its structure for enhanced efficacy and reduced toxicity.

Properties

IUPAC Name

methyl N-[2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-4,5-dimethylthiophene-3-carbonyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O4S2/c1-8-9(2)26-17(12(8)15(22)21-18(24)25-3)20-16(23)14-13(19)10-6-4-5-7-11(10)27-14/h4-7H,1-3H3,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJQLFIKAMZEEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NC(=O)OC)NC(=O)C2=C(C3=CC=CC=C3S2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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